molecular formula C11H21NO3 B2658483 Tert-butyl 5,5-dimethylmorpholine-3-carboxylate CAS No. 2248258-84-4

Tert-butyl 5,5-dimethylmorpholine-3-carboxylate

Cat. No. B2658483
CAS RN: 2248258-84-4
M. Wt: 215.293
InChI Key: NNZQYBRNGRTCSK-UHFFFAOYSA-N
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Description

Tert-butyl 5,5-dimethylmorpholine-3-carboxylate, also known as DMTMM, is a widely used coupling reagent in organic chemistry. It is a white crystalline solid that is soluble in organic solvents such as dichloromethane, acetonitrile, and tetrahydrofuran. DMTMM is commonly used in peptide synthesis, nucleic acid synthesis, and other organic reactions.

Mechanism of Action

The mechanism of action of Tert-butyl 5,5-dimethylmorpholine-3-carboxylate involves the activation of carboxylic acids through the formation of an O-acylisourea intermediate. The activated carboxylic acid then reacts with the nucleophile, typically an amine or alcohol, to form an amide or ester bond, respectively.
Biochemical and Physiological Effects
Tert-butyl 5,5-dimethylmorpholine-3-carboxylate does not have any known biochemical or physiological effects. It is not used as a drug or medication and is only used in research settings.

Advantages and Limitations for Lab Experiments

Tert-butyl 5,5-dimethylmorpholine-3-carboxylate has several advantages over other coupling reagents such as HATU and DIC. It is more stable and less prone to side reactions, making it a more reliable reagent for peptide synthesis. It is also less toxic than other coupling reagents, making it safer to handle in the laboratory.
However, Tert-butyl 5,5-dimethylmorpholine-3-carboxylate does have some limitations. It is less effective than other coupling reagents in certain reactions, such as the synthesis of peptides with bulky or sterically hindered amino acids. It is also more expensive than other coupling reagents, which may limit its use in some laboratories.

Future Directions

Despite its widespread use in organic chemistry, there are still several areas of research that could benefit from further investigation into the properties and applications of Tert-butyl 5,5-dimethylmorpholine-3-carboxylate. Some possible future directions include:
1. Developing new methods for the synthesis of Tert-butyl 5,5-dimethylmorpholine-3-carboxylate that are more efficient and cost-effective.
2. Investigating the use of Tert-butyl 5,5-dimethylmorpholine-3-carboxylate in the synthesis of other types of molecules, such as carbohydrates and lipids.
3. Studying the mechanism of action of Tert-butyl 5,5-dimethylmorpholine-3-carboxylate in more detail, particularly in reactions involving bulky or sterically hindered amino acids.
4. Exploring the use of Tert-butyl 5,5-dimethylmorpholine-3-carboxylate in the synthesis of peptides and nucleic acids with specific structural and functional properties.
Conclusion
In conclusion, Tert-butyl 5,5-dimethylmorpholine-3-carboxylate is a valuable coupling reagent that has found extensive use in organic chemistry research. Its stability, safety, and reliability make it a popular choice for peptide and nucleic acid synthesis. While there are some limitations to its use, there are still many areas of research that could benefit from further investigation into the properties and applications of Tert-butyl 5,5-dimethylmorpholine-3-carboxylate.

Synthesis Methods

The synthesis of Tert-butyl 5,5-dimethylmorpholine-3-carboxylate involves the reaction of 5,5-dimethylmorpholine-3-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with dimethylaminopyridine to yield Tert-butyl 5,5-dimethylmorpholine-3-carboxylate.

Scientific Research Applications

Tert-butyl 5,5-dimethylmorpholine-3-carboxylate has found extensive use in scientific research, particularly in the field of organic chemistry. It is commonly used as a coupling reagent in peptide synthesis, where it is used to activate carboxylic acids for amide bond formation. Tert-butyl 5,5-dimethylmorpholine-3-carboxylate has also been used in the synthesis of nucleic acids, where it is used to activate phosphoramidites for phosphodiester bond formation.

properties

IUPAC Name

tert-butyl 5,5-dimethylmorpholine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)8-6-14-7-11(4,5)12-8/h8,12H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZQYBRNGRTCSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCC(N1)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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